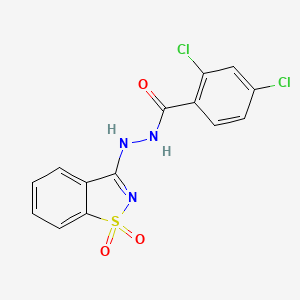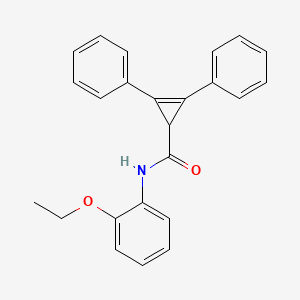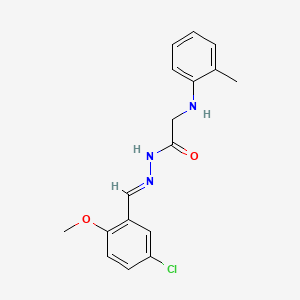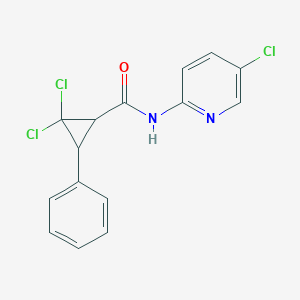![molecular formula C12H9N9O6 B11108043 4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B11108043.png)
4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene is a complex organic compound characterized by its unique structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves multiple steps, starting with the preparation of the core tetracyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of nitro groups via nitration reactions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for nitration, hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the tetracyclic structure can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trinitro-1,3,5-triazine: A related compound with a simpler structure and similar nitro groups.
1,3,5-triamino-2,4,6-trinitrobenzene: Another compound with nitro groups and a different core structure.
Uniqueness
4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene is unique due to its complex tetracyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C12H9N9O6 |
|---|---|
Molecular Weight |
375.26 g/mol |
IUPAC Name |
4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene |
InChI |
InChI=1S/C12H9N9O6/c1-4-7(19(22)23)10-16(13-4)11-8(20(24)25)5(2)15-18(11)12-9(21(26)27)6(3)14-17(10)12/h1-3H3 |
InChI Key |
HVYXIBARTMOARE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=NN3C4=C(C(=NN4C2=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107966.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)


![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)
![3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]](/img/structure/B11107996.png)


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11108012.png)

![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11108028.png)
![4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11108030.png)
![(2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B11108031.png)
